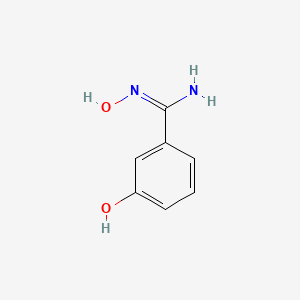

CID 22343308

Description

Historical Trajectory and Initial Discoveries Pertaining to N',3-dihydroxybenzenecarboximidamide

The historical trajectory and initial discoveries specifically centered on N',3-dihydroxybenzenecarboximidamide (CID 22343308) are documented in the context of chemical synthesis for the purpose of identifying compounds with potential biological activity. A method for preparing compounds including N',3-dihydroxybenzenecarboximidamide involves the addition of hydroxylamine (B1172632) to a solution of a corresponding substituted benzonitrile (B105546) in a solvent or mixture of solvents. This reaction can be carried out at temperatures ranging from 20°C to 80°C, with a preferred temperature of 74°C, over a period of a few hours, typically one to 24 hours. googleapis.com This synthetic route represents a key initial discovery in obtaining this specific chemical entity.

Contemporary Significance of N',3-dihydroxybenzenecarboximidamide in Chemical Biology

The contemporary significance of N',3-dihydroxybenzenecarboximidamide in chemical biology is primarily associated with its identification in the context of compounds acting as agonists for sphingosine (B13886) 1-phosphate (S1P) receptors. googleapis.comgoogle.com S1P is a bioactive sphingolipid metabolite that plays a role in various physiological processes, and its receptors are targets for therapeutic intervention. google.com Compounds, including derivatives related to N',3-dihydroxybenzenecarboximidamide, have been explored for their ability to bind to these S1P receptors. google.com This indicates that N',3-dihydroxybenzenecarboximidamide holds significance as a structural component or a related compound of interest in the study of S1P receptor modulation within chemical biology research.

Structure

3D Structure

Properties

IUPAC Name |

N',3-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNFLSIQNXPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-22-9 | |

| Record name | N',3-dihydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N ,3 Dihydroxybenzenecarboximidamide Cid 22343308

Elucidation of Established Synthetic Pathways to N',3-dihydroxybenzenecarboximidamide

Established synthetic routes to N',3-dihydroxybenzenecarboximidamide typically involve the formation of the carboximidamide functional group. One common approach for synthesizing carboximidamides (amidines) is the addition of hydroxylamine (B1172632) to a corresponding nitrile. googleapis.com Specifically, N',3-dihydroxybenzenecarboximidamide can be prepared by the addition of hydroxylamine to a solution of the corresponding substituted benzonitrile (B105546), such as 3-hydroxybenzonitrile. googleapis.com This reaction is often carried out in a solvent or mixture of solvents, such as ethanol (B145695) and water, at elevated temperatures, typically ranging from 20°C to 80°C, and can take several hours (e.g., one hour to 24 hours). googleapis.com

Another related compound, 3,5-dichloro-N,4-dihydroxybenzenecarboximidamide, has been synthesized and used in reactions with propanoylchloride and pyridine. prepchem.com While this is a derivative, the presence of the N,4-dihydroxybenzenecarboximidamide core suggests similar synthetic strategies involving hydroxylamine addition to a substituted benzonitrile precursor could be applicable to the synthesis of N',3-dihydroxybenzenecarboximidamide itself.

Innovations in Synthetic Strategies for N',3-dihydroxybenzenecarboximidamide

While specific innovations solely focused on the synthesis of N',3-dihydroxybenzenecarboximidamide are not extensively detailed in the provided search results, the broader field of organic synthesis, particularly in the preparation of related nitrogen-containing heterocycles and amidine derivatives, offers insights into potential innovative strategies.

Modern synthetic methodologies often explore more efficient, selective, and environmentally friendly routes. This can include the use of various catalysts, optimized reaction conditions, or novel coupling procedures. For instance, research on the synthesis of benzothiazoles highlights the use of metal-free methods and solution-phase strategies for library synthesis, which could potentially be adapted or inspire innovative routes for carboximidamide synthesis. organic-chemistry.org Similarly, advancements in C-S bond formation via visible-light-driven methods without transition metal catalysts demonstrate the potential for developing milder and more efficient synthetic protocols. orgsyn.org

The synthesis of other complex organic molecules, such as aporphine (B1220529) derivatives, involves a variety of chemical methods including ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation, suggesting a range of transformations that could potentially be applied to functionalize or modify precursors for N',3-dihydroxybenzenecarboximidamide synthesis. mdpi.com

Rational Design and Synthesis of N',3-dihydroxybenzenecarboximidamide Derivatives for Structure-Activity Relationship Investigations

Rational design and synthesis of derivatives are fundamental to Structure-Activity Relationship (SAR) studies, aiming to understand how structural modifications influence biological activity or other properties. While the specific biological activities of N',3-dihydroxybenzenecarboximidamide are outside the scope of this article, the general principles of designing and synthesizing its derivatives for SAR investigations can be discussed based on the provided information on SAR studies of other compound classes.

Principles Governing Derivative Design for N',3-dihydroxybenzenecarboximidamide

The design of derivatives of N',3-dihydroxybenzenecarboximidamide for SAR studies would involve targeted modifications to the core structure. Based on SAR studies of other compounds like benzazole derivatives and aporphine alkaloids, common modification strategies include:

Substitution on the aromatic ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups, alkoxy groups) at various positions on the benzene (B151609) ring can alter electronic and steric properties, influencing interactions with biological targets or affecting physicochemical properties. mdpi.comesisresearch.org

Modification of the carboximidamide group: Alterations to the imine nitrogen (N') or the primary amine nitrogen could involve alkylation, acylation, or the introduction of other functional groups.

Linking to other chemical scaffolds: Attaching the N',3-dihydroxybenzenecarboximidamide core to other ring systems or functional molecules can create hybrid structures with potentially altered properties. Studies on spirooxindole and benzimidazole (B57391) derivatives illustrate the synthesis of compounds incorporating different heterocyclic frameworks. derpharmachemica.comresearchgate.netscirp.org

The principles guiding these modifications are often based on computational studies (like molecular docking and 3D-QSAR), existing knowledge about similar compounds, and hypotheses about the potential interactions of the molecule with its target. derpharmachemica.comchemrxiv.org

Advanced Synthetic Approaches for Targeted Modifications of N',3-dihydroxybenzenecarboximidamide

Advanced synthetic approaches for creating targeted derivatives of N',3-dihydroxybenzenecarboximidamide would utilize a range of organic reactions to introduce specific functional groups or structural motifs. Based on the search results, these could include:

Coupling reactions: Palladium-catalyzed coupling reactions or other cross-coupling methodologies could be employed to attach various groups to the aromatic ring. orgsyn.org

Functional group interconversions: Standard reactions for converting one functional group to another (e.g., reduction of nitro groups to amines, oxidation of alcohols) would be essential.

Cycloaddition reactions: As seen in the synthesis of spirooxindole derivatives, cycloaddition reactions can be used to construct new ring systems attached to the core structure. researchgate.net

Nucleophilic and electrophilic substitutions: These fundamental reactions would be used to introduce substituents onto the aromatic ring or modify the carboximidamide group.

The specific synthetic route for each derivative would depend on the desired structural modification and the availability of suitable starting materials.

Methodologies for Purification and Advanced Spectroscopic Characterization of N',3-dihydroxybenzenecarboximidamide and its Derivatives

Purification and characterization are critical steps in the synthesis of N',3-dihydroxybenzenecarboximidamide and its derivatives to ensure the identity, purity, and structural integrity of the synthesized compounds.

Common purification techniques mentioned in the search results include recrystallization and column chromatography. nih.govfrontiersin.org For instance, sequential recrystallization from different solvents has been used to achieve high purity of synthesized compounds. frontiersin.org Column chromatography is a widely used method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov In some cases, specific methods like using basic ion-exchange resin can be employed to remove byproducts. organic-chemistry.org

Advanced spectroscopic techniques are essential for the structural characterization of organic molecules. The search results highlight the use of various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are widely used to determine the structure and connectivity of atoms in a molecule. derpharmachemica.comajol.infomdpi.comresearchgate.netmdpi.comresearchgate.net Detailed analysis of chemical shifts, splitting patterns, and coupling constants provides comprehensive structural information. Techniques like HSQC-DEPT and HMBC provide further insights into carbon-proton correlations. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, aiding in structural confirmation. derpharmachemica.comajol.inforesearchgate.net High-resolution mass spectrometry (HR-MS) provides more accurate mass measurements. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. derpharmachemica.comajol.infomdpi.com

X-ray Diffraction: Single crystal X-ray diffraction is a powerful technique for determining the definitive three-dimensional structure of a crystalline compound, including stereochemistry. researchgate.net

Other techniques like UV-Vis spectroscopy and chromatography techniques (e.g., HPLC, TLC) are also commonly used for characterization and purity assessment. orgsyn.orgfrontiersin.org

Data tables presenting spectroscopic data (e.g., NMR chemical shifts, MS peaks) and analytical results (e.g., elemental analysis) are crucial for documenting the characterization of synthesized compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N ,3 Dihydroxybenzenecarboximidamide and Its Analogues

Foundational Principles of SAR Applied to N',3-dihydroxybenzenecarboximidamide

The foundational principles of SAR involve systematically altering the chemical structure of a lead compound and observing the effect of these modifications on its biological activity. For N',3-dihydroxybenzenecarboximidamide, this would entail synthesizing a series of related compounds (analogues) with variations to the core structure, such as modifications to the benzene (B151609) ring or the carboximidamide group. By comparing the activity of these analogues to that of the parent compound, researchers can deduce which parts of the molecule are crucial for activity and which modifications enhance or diminish it. This process helps in identifying key structural features responsible for binding to a biological target or eliciting a specific response. N',3-dihydroxybenzenecarboximidamide has been mentioned in the context of selective S1P agonists, suggesting that SAR studies would focus on optimizing this agonist activity googleapis.com. Analogues, such as N'-hydroxy-4-(2-hydroxyethyl)benzenecarboximidamide and N',4-dihydroxybenzenecarboximidamide, are also noted, indicating that structural variations are being explored googleapis.comgoogle.com.

Systematic Exploration of Structural Modifications and Their Influence on Biological Activity in N',3-dihydroxybenzenecarboximidamide Series

Systematic exploration of structural modifications within the N',3-dihydroxybenzenecarboximidamide series would involve a range of chemical alterations to understand their impact on biological activity.

Analysis of Substituent Effects on the N',3-dihydroxybenzenecarboximidamide Core Scaffold

Analyzing substituent effects involves introducing different chemical groups (substituents) at various positions on the benzene ring or modifying the groups attached to the carboximidamide moiety. The electronic, steric, and lipophilic properties of these substituents can significantly influence how the molecule interacts with its biological target. For the N',3-dihydroxybenzenecarboximidamide scaffold, varying substituents on the phenyl ring could explore how electron-donating or withdrawing groups, or bulky substituents, affect activity. Similarly, modifications to the hydroxyl groups or the imino nitrogen could reveal their importance for binding or efficacy. While the specific details of such analyses for N',3-dihydroxybenzenecarboximidamide are not extensively detailed in the provided search results, the general principle applies to the study of its analogues googleapis.com.

Investigation of Stereochemical Determinants of Activity within N',3-dihydroxybenzenecarboximidamide Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity, as biological targets like receptors and enzymes are often chiral and interact specifically with certain stereoisomers. If N',3-dihydroxybenzenecarboximidamide or its analogues contain chiral centers or exhibit geometric isomerism (like cis/trans isomers), investigating the activity of individual stereoisomers would be crucial. Different stereoisomers can exhibit vastly different potencies or even different pharmacological profiles. While the provided search results mention the importance of geometric and stereoisomers in related compound classes like fungicidal oxadiazoles (B1248032) google.com, specific information regarding the stereochemical determinants of activity for N',3-dihydroxybenzenecarboximidamide analogues is not available.

Application of QSAR Methodologies for Predictive Modeling of N',3-dihydroxybenzenecarboximidamide Activity

QSAR methodologies aim to build mathematical models that correlate structural or physicochemical properties of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of potentially more active analogues.

Selection of Physicochemical Descriptors and Construction of QSAR Models for N',3-dihydroxybenzenecarboximidamide

Constructing QSAR models for N',3-dihydroxybenzenecarboximidamide would involve selecting relevant physicochemical descriptors that quantify various aspects of the molecule's properties. These descriptors can include parameters like lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and molecular connectivity indices. Once a set of descriptors is chosen for a series of N',3-dihydroxybenzenecarboximidamide analogues with known activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to build a predictive model. This model would describe the quantitative relationship between the selected descriptors and the observed biological activity. General approaches to QSAR model construction are known google.com, but specific details for N',3-dihydroxybenzenecarboximidamide are not provided in the search results.

Validation and Statistical Assessment of QSAR Models for N',3-dihydroxybenzenecarboximidamide Derivatives

A crucial step in the QSAR process is the validation and statistical assessment of the constructed models. Validation ensures that the model is robust and has predictive power for compounds outside the training set. This is typically done by splitting the dataset into training and test sets, or by using cross-validation techniques. Statistical parameters such as the correlation coefficient (R²), the predictive R² (Q²), and the root mean square error (RMSE) are used to evaluate the model's goodness-of-fit, robustness, and predictive accuracy. A well-validated QSAR model for N',3-dihydroxybenzenecarboximidamide derivatives could provide valuable insights into the structural requirements for activity and prioritize the synthesis of promising new analogues. While the importance of validation in QSAR is recognized google.comgoogle.com, specific validation results for models based on N',3-dihydroxybenzenecarboximidamide are not available in the provided information.

Insights from 3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for N',3-dihydroxybenzenecarboximidamide Analogues

Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are computational methods used to correlate the biological activity of a series of compounds with their three-dimensional molecular properties slideshare.netrutgers.edu. These methods aim to identify the specific structural and physicochemical features that are important for interaction with a biological target, thereby providing insights for the design of novel, more potent analogues slideshare.netrutgers.edugardp.org.

CoMFA, developed in 1987, is a powerful 3D-QSAR method that employs steric and electrostatic fields to correlate interaction energies around aligned molecules with their biological activities slideshare.netrutgers.edu. In a CoMFA analysis, molecules are aligned in a 3D grid, and probe atoms are used to calculate steric and electrostatic interaction energies at each grid point. These interaction energies are then statistically correlated with the biological activity data, typically using Partial Least Squares (PLS) regression slideshare.netrutgers.edu. The results are often visualized as contour maps, which highlight regions in space where specific field properties (steric or electrostatic) are favorable or unfavorable for activity researchgate.netnanobioletters.com.

CoMSIA is an extension of CoMFA that addresses some of its limitations slideshare.net. In addition to steric and electrostatic fields, CoMSIA also considers other molecular properties, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions slideshare.net. This allows for a more comprehensive analysis of the molecular interactions that govern biological activity. Similar to CoMFA, CoMSIA generates contour maps that illustrate the spatial distribution of these fields and their correlation with activity nanobioletters.com.

Both CoMFA and CoMSIA studies typically involve the generation of statistically significant models, assessed by parameters such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²) researchgate.netmdpi.comimist.ma. A robust model with good predictive ability can then be used to predict the activity of new, untested compounds and guide the design of analogues with improved properties dovepress.commdpi.com. Contour maps derived from these models provide visual insights into the structural modifications that are likely to enhance or diminish biological activity by indicating favorable and unfavorable regions for different types of interactions researchgate.netnanobioletters.com.

While 3D-QSAR techniques like CoMFA and CoMSIA are widely applied in medicinal chemistry to understand structure-activity relationships and guide drug design for various compound series researchgate.netnanobioletters.commdpi.comimist.mamdpi.commdpi.comnih.govijpsnonline.comnih.govnih.govresearchgate.net, the available search results did not provide specific research findings, data tables, or detailed insights from 3D-QSAR studies (CoMFA, CoMSIA) conducted specifically on N',3-dihydroxybenzenecarboximidamide (CID 22343308) or its analogues. Therefore, detailed data and specific research findings for this particular compound series using these techniques cannot be presented based on the provided information.

Mechanistic Investigations of N ,3 Dihydroxybenzenecarboximidamide at the Molecular and Cellular Level

Identification and Biophysical Validation of Molecular Targets for N',3-dihydroxybenzenecarboximidamide

Based on the search results, N',3-dihydroxybenzenecarboximidamide has been associated with two potential classes of molecular targets: Sphingosine (B13886) 1-phosphate receptors (specifically S1P1) and Poly(ADP-ribose) Polymerases (PARP). google.comgoogle.comgoogleapis.com

Enzymatic Inhibition Kinetics and Specificity of N',3-dihydroxybenzenecarboximidamide

Detailed data on the enzymatic inhibition kinetics and specificity of N',3-dihydroxybenzenecarboximidamide against PARP or other enzymes is not available in the provided search results.

Receptor Binding Affinity and Selectivity Profiling of N',3-dihydroxybenzenecarboximidamide

While N',3-dihydroxybenzenecarboximidamide is mentioned in patents related to S1P1 agonists, specific data on its receptor binding affinity and selectivity profiling for S1P1 or other related receptors (such as S1P2, S1P3, S1P4, and S1P5) is not detailed in the provided search results. google.comgoogleapis.com

Modulation of Protein-Protein Interactions by N',3-dihydroxybenzenecarboximidamide

Information regarding the modulation of specific protein-protein interactions by N',3-dihydroxybenzenecarboximidamide is not available in the provided search results.

Elucidation of Downstream Molecular Pathways and Biological Networks Affected by N',3-dihydroxybenzenecarboximidamide

The provided search results indicate potential associations with pathways related to S1P1 receptor activation and PARP inhibition. google.comgoogle.comgoogleapis.com However, detailed information on the specific downstream molecular pathways and biological networks affected by N',3-dihydroxybenzenecarboximidamide is not elucidated in the search results.

Detailed Kinetic and Thermodynamic Characterization of N',3-dihydroxybenzenecarboximidamide-Target Interactions

Detailed kinetic and thermodynamic data characterizing the interaction of N',3-dihydroxybenzenecarboximidamide with its potential targets, such as S1P1 receptors or PARP enzymes, is not available in the provided search results.

Computational and Theoretical Approaches in N ,3 Dihydroxybenzenecarboximidamide Research

Molecular Docking Simulations for Elucidating Ligand-Target Interactions of N',3-dihydroxybenzenecarboximidamide

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a small molecule (ligand) when it is bound to a receptor (e.g., a protein) to form a stable complex. This method aims to predict the strength of the interaction between the molecule and the target, often expressed as a docking score. schrodinger.com The application of molecular docking to N',3-dihydroxybenzenecarboximidamide would involve computationally placing the compound into the binding site of a potential biological target to assess how it might interact.

Prediction of Binding Modes and Interaction Fingerprints for N',3-dihydroxybenzenecarboximidamide

Predicting the binding mode involves determining the precise pose and orientation of N',3-dihydroxybenzenecarboximidamide within the target's binding site. This process identifies the key residues of the target protein that interact with the ligand. Interaction fingerprints detail the types of interactions formed, such as hydrogen bonds, hydrophobic contacts, pi-pi stacking interactions, and salt bridges. Analyzing these interactions provides insights into the molecular basis of recognition and binding affinity. For instance, studies on other systems utilize docking to analyze protein-ligand interactions with key residues in the active site of target proteins. nih.govmdpi.com While specific data for N',3-dihydroxybenzenecarboximidamide is not available from the search results, a docking study would aim to identify similar detailed interaction patterns with its potential targets.

Virtual Screening Methodologies for Identifying Novel N',3-dihydroxybenzenecarboximidamide-like Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates or molecules with desired properties. taylorfrancis.com This methodology can be applied in several ways, including structure-based virtual screening (using the 3D structure of the target) or ligand-based virtual screening (using the properties of known active molecules). schrodinger.comtjnpr.org To identify novel compounds similar to N',3-dihydroxybenzenecarboximidamide, virtual screening could employ the structure of known targets that interact with related compounds or use the molecular features and properties of N',3-dihydroxybenzenecarboximidamide itself as a query to find molecules with similar characteristics or scaffolds. This process can significantly reduce the number of compounds to be experimentally tested, accelerating the discovery process. taylorfrancis.com Examples of virtual screening applications include the identification of potential inhibitors for various biological targets. mdpi.comtjnpr.org

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Stability of N',3-dihydroxybenzenecarboximidamide Complexes

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. MD simulations provide insights into the dynamic nature of molecules and their complexes, allowing researchers to observe conformational changes, assess stability, and understand the flexibility of the system over time. nih.govnih.gov Applying MD simulations to N',3-dihydroxybenzenecarboximidamide, particularly when bound to a target, would offer a dynamic perspective beyond the static snapshot provided by docking.

Analysis of Ligand-Protein Complex Stability and Flexibility

MD simulations can be used to analyze the stability of the complex formed between N',3-dihydroxybenzenecarboximidamide and its target protein. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly calculated to assess the deviation of atomic positions from a reference structure and the flexibility of specific regions, respectively. nih.govmdpi.com Analyzing these parameters over the simulation time helps determine if the complex remains stable and how flexible the ligand and the binding site are. Studies on other ligand-protein complexes have utilized MD simulations to reveal dynamic and structural information and assess complex stability. nih.govnih.gov

Investigation of Solvent Effects on N',3-dihydroxybenzenecarboximidamide-Target Interactions

The solvent environment plays a significant role in molecular interactions and the stability of complexes. MD simulations explicitly include solvent molecules (such as water) to mimic physiological conditions. This allows for the investigation of how solvent molecules interact with N',3-dihydroxybenzenecarboximidamide and the binding site, and how these interactions influence the binding affinity and stability of the complex. The consideration of solvent effects is crucial for obtaining a realistic representation of the system's behavior in solution. arxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of N',3-dihydroxybenzenecarboximidamide

Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about the distribution of electrons within a molecule, the energies of molecular orbitals (such as HOMO and LUMO), charge distribution, and potential reaction pathways. rsc.orgphyschemres.org

Electronic Structure Analysis and Spectroscopic Property Prediction

Electronic structure analysis is a fundamental computational approach used to understand the distribution of electrons within a molecule. This analysis provides insights into the molecule's stability, reactivity, charge distribution, and bonding characteristics. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose. By calculating the electronic structure of N',3-dihydroxybenzenecarboximidamide, researchers could determine key properties like molecular orbitals, electrostatic potential maps, and partial atomic charges.

Predicting spectroscopic properties computationally involves simulating how a molecule interacts with electromagnetic radiation. This includes predicting Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the synthesized structure of N',3-dihydroxybenzenecarboximidamide or to help interpret experimental results. Computational prediction of spectroscopic properties relies on the accurate determination of the molecule's electronic structure and geometry.

Computational Studies of Reaction Mechanisms Involving N',3-dihydroxybenzenecarboximidamide

Computational studies of reaction mechanisms aim to elucidate the step-by-step process of a chemical reaction, including the identification of intermediates and transition states. rsc.orgmdpi.comnih.govrsc.orgnih.gov By mapping the potential energy surface, computational methods can determine the feasibility of a reaction, the most likely reaction pathway, and the activation energy barriers. For N',3-dihydroxybenzenecarboximidamide, computational studies could investigate its reactivity in various chemical transformations, such as synthesis routes, degradation pathways, or interactions with other molecules. This would involve identifying transition states, calculating reaction rates, and understanding the factors that influence the reaction outcome. Such studies are crucial for optimizing synthesis procedures or predicting the compound's behavior in different environments.

Application of Cheminformatics and Machine Learning in N',3-dihydroxybenzenecarboximidamide Research

Cheminformatics involves the use of computational and informational techniques to address chemical problems. nih.govmdpi.com Machine learning, a subset of artificial intelligence, enables computers to learn from data without being explicitly programmed. nih.govresearchgate.netmdpi.comresearchgate.net The integration of cheminformatics and machine learning has become increasingly valuable in drug discovery and materials science, particularly for analyzing large datasets and building predictive models. nih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.netbmc-rm.orgbmc-rm.orgresearchgate.netnih.govethz.chthecasinstitute.org

Data Mining and Pattern Recognition in N',3-dihydroxybenzenecarboximidamide Datasets

Data mining is the process of discovering patterns and insights from large datasets. ou.eduresearchgate.netaaai.orgresearchgate.netibm.com In the context of N',3-dihydroxybenzenecarboximidamide research, if significant experimental or computational data were available (e.g., data from high-throughput screening, property measurements, or computational simulations), data mining techniques could be applied to identify correlations between structural features and properties or activities. Pattern recognition algorithms could be used to classify different forms or states of the compound or to identify recurring structural motifs associated with specific behaviors. ou.eduresearchgate.netaaai.orgresearchgate.netibm.com

Preclinical and in Vitro Research on N ,3 Dihydroxybenzenecarboximidamide

Design and Implementation of Cellular Assays for N',3-dihydroxybenzenecarboximidamide's Biological Activity

Cellular assays are fundamental tools in preclinical research to investigate a compound's effects at the cellular level. These assays can provide insights into mechanisms of action, target engagement, and cellular responses.

Cell-Based Target Engagement and Pathway Activation Studies

Cell-based target engagement studies aim to confirm that a compound physically interacts with its intended molecular target within a living cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure drug-target interactions in endogenous proteins within intact cells, offering a more physiologically relevant assessment compared to traditional biochemical assays pelagobio.comresearchgate.net. Target engagement is crucial as a drug's pharmacological effect is dependent on the extent of this interaction pelagobio.com. Off-target interactions, conversely, can contribute to toxicity pelagobio.com.

Pathway activation studies investigate how a compound influences specific biological signaling pathways within cells. This can involve measuring the phosphorylation status of key proteins, the translocation of transcription factors, or the expression levels of downstream genes. While these methods are standard in preclinical research, specific data on cell-based target engagement or pathway activation studies for N',3-dihydroxybenzenecarboximidamide were not found in the consulted literature.

In Vivo Preclinical Efficacy Studies of N',3-dihydroxybenzenecarboximidamide in Disease Models

In vivo studies using animal models are essential to evaluate a compound's efficacy in a complex biological system that mimics a particular disease state. These studies provide crucial data on how a compound behaves in a living organism and its potential therapeutic benefit.

Rationale for Selection of Preclinical Model Systems

The selection of appropriate preclinical model systems is critical for obtaining translatable results. Models are chosen based on their relevance to the human disease being studied, considering genetic, physiological, and pathological similarities. For example, murine xenograft models are commonly used in cancer research to evaluate the efficacy of potential therapeutics against human tumors nih.gov. While the rationale for selecting specific models for N',3-dihydroxybenzenecarboximidamide would depend on its hypothesized therapeutic application, details regarding such selections for this compound were not present in the search results.

Establishment and Assessment of Efficacy Endpoints in Preclinical Studies

Establishing clear and measurable efficacy endpoints is vital for evaluating the success of in vivo preclinical studies. These endpoints should directly relate to the disease being modeled and the expected therapeutic effect of the compound. Examples of efficacy endpoints can include changes in tumor size, improvements in organ function, reduction in disease markers, or increased survival rates nih.gov. The specific efficacy endpoints for N',3-dihydroxybenzenecarboximidamide would be determined by the disease model used, but information on such studies for this compound was not found.

Advanced Research Methodologies and Techniques Applied to N ,3 Dihydroxybenzenecarboximidamide Studies

Integration of High-Throughput Screening (HTS) in N',3-dihydroxybenzenecarboximidamide Discovery

High-Throughput Screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets or phenotypic assays. In the context of N',3-dihydroxybenzenecarboximidamide, HTS could be instrumental in several ways. Initially, HTS campaigns focused on identifying inhibitors of DprE1 may have identified N',3-dihydroxybenzenecarboximidamide or related scaffolds as initial hits. Beyond initial discovery, HTS can be applied to screen libraries of analogues or derivatives of N',3-dihydroxybenzenecarboximidamide to explore structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, or other desirable properties. Miniaturized assay formats, automated liquid handling systems, and sophisticated data analysis software are integral to HTS, allowing for the rapid testing of thousands to millions of compounds, significantly accelerating the pace of identifying promising candidates for further investigation.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for N',3-dihydroxybenzenecarboximidamide Profiling

Omics technologies, such as proteomics and metabolomics, offer powerful approaches to gain a comprehensive understanding of the biological impact of a compound like N',3-dihydroxybenzenecarboximidamide at a systems level. Proteomics, the large-scale study of proteins, can be used to identify cellular protein targets modulated by N',3-dihydroxybenzenecarboximidamide beyond its primary target, DprE1. By comparing the protein profiles of Mycobacterium tuberculosis cells treated with the compound versus untreated cells, researchers can identify altered protein expression levels or post-translational modifications, providing insights into off-target effects or compensatory cellular responses. Metabolomics focuses on the global analysis of metabolites within a biological system. Applying metabolomics to M. tuberculosis exposed to N',3-dihydroxybenzenecarboximidamide could reveal disruptions in essential metabolic pathways, further elucidating the compound's mechanism of action and its broader impact on bacterial physiology. The integration of data from both proteomics and metabolomics can provide a more holistic view of the cellular perturbations induced by the compound.

Advanced Imaging Techniques for Spatiotemporal Analysis of N',3-dihydroxybenzenecarboximidamide Distribution

Advanced imaging techniques are crucial for understanding the distribution, localization, and potential accumulation of N',3-dihydroxybenzenecarboximidamide within biological systems, including bacterial cells and host tissues. Techniques such as fluorescence microscopy, if a fluorescent tag could be incorporated into the compound without affecting its activity, would allow for real-time visualization of its uptake and distribution within bacterial cells. Mass spectrometry imaging (MSI) offers label-free detection and spatial mapping of the compound within complex biological samples, such as infected tissue models, providing insights into its penetration and localization at a more macroscopic level. Super-resolution microscopy techniques could potentially offer higher-resolution information about the compound's precise location within cellular compartments. These imaging modalities provide valuable spatiotemporal data that complements biochemical assays, helping to understand drug delivery, target engagement in situ, and potential barriers to efficacy.

Future Directions and Emerging Research Avenues for N ,3 Dihydroxybenzenecarboximidamide

Rational Design Principles for Next-Generation N',3-dihydroxybenzenecarboximidamide Analogues with Enhanced Specificity

The rational design of next-generation analogues of N',3-dihydroxybenzenecarboximidamide would be a critical first step in exploring its potential. This process would involve a systematic approach to modifying its chemical structure to enhance putative biological activity and specificity. Key principles that would guide this endeavor include:

Structure-Activity Relationship (SAR) Studies: Initial efforts would focus on synthesizing a library of analogues with systematic modifications to the N',3-dihydroxybenzenecarboximidamide scaffold. This would involve altering the position and nature of the hydroxyl groups on the benzene (B151609) ring, substituting the carboximidamide group, and introducing various functional groups. Each analogue would then be screened against a panel of biological targets to build a comprehensive SAR profile. This data is fundamental to understanding which structural features are crucial for activity and which can be modified to improve properties like potency and selectivity.

Target Identification and Structural Biology: A crucial aspect of rational design is understanding the molecular target. High-throughput screening could be employed to identify potential protein targets of N',3-dihydroxybenzenecarboximidamide. Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound in complex with its target. This structural information would provide invaluable insights into the binding mode and key interactions, enabling the design of analogues with improved complementarity and affinity.

Computational Modeling and Simulation: In the absence of experimental structural data, homology modeling could be used to generate a theoretical model of the target protein. Molecular docking studies could then be performed to predict the binding pose of N',3-dihydroxybenzenecarboximidamide and its proposed analogues. Furthermore, molecular dynamics simulations could be employed to study the stability of the ligand-protein complex and to understand the energetic contributions of different functional groups, thereby guiding the design of more potent and specific inhibitors.

A hypothetical design strategy for analogues is presented in the table below, illustrating potential modifications and their intended effects.

| Modification Site | Proposed Modification | Rationale for Enhanced Specificity |

| Benzene Ring | Introduction of electron-withdrawing or -donating groups | Modulate the electronic properties of the aromatic ring to influence binding affinity and selectivity. |

| Hydroxyl Groups | Methylation or replacement with other hydrogen bond donors/acceptors | Probe the importance of hydrogen bonding interactions with the target and optimize binding. |

| Carboximidamide Group | Bioisosteric replacement (e.g., with tetrazole, acylguanidine) | Improve metabolic stability, cell permeability, and interaction with the target's active site. |

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization of N',3-dihydroxybenzenecarboximidamide

Predictive Modeling: ML models, such as quantitative structure-activity relationship (QSAR) models, could be developed using data from the aforementioned SAR studies. These models can predict the biological activity of virtual compounds, allowing for the rapid screening of vast chemical libraries for potential hits. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Generative Models for De Novo Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. These models can then generate novel molecular structures that are predicted to have desirable properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. This approach could lead to the discovery of entirely new chemical scaffolds based on the N',3-dihydroxybenzenecarboximidamide core.

Optimization of Physicochemical and ADMET Properties: The journey of a drug from administration to its target is governed by its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict these properties for N',3-dihydroxybenzenecarboximidamide and its analogues. This would enable the early identification of candidates with potential liabilities and guide the chemical modifications needed to optimize their drug-like properties.

The following table outlines how different AI/ML approaches could be applied to the discovery and optimization of N',3-dihydroxybenzenecarboximidamide.

| AI/ML Technique | Application in N',3-dihydroxybenzenecarboximidamide Research | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual analogues based on their chemical structure. | Rapid identification of promising candidates for synthesis and testing. |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties based on the N',3-dihydroxybenzenecarboximidamide scaffold. | Discovery of new chemical entities with potentially improved efficacy and novelty. |

| Deep Neural Networks (DNNs) | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Early-stage filtering of compounds with poor pharmacokinetic profiles. |

Exploration of Novel Therapeutic or Industrial Applications for N',3-dihydroxybenzenecarboximidamide

Given the lack of specific research, the exploration of novel applications for N',3-dihydroxybenzenecarboximidamide would be highly exploratory.

Therapeutic Applications: The presence of hydroxyl and carboximidamide functional groups suggests potential for various biological activities. A broad-spectrum screening approach against a diverse panel of targets would be a logical starting point. This could include screening for activity against kinases, proteases, and other enzyme families implicated in diseases such as cancer, inflammation, and infectious diseases. The structural similarity to other known bioactive compounds could also provide clues for targeted screening efforts. For example, many compounds containing a benzamidine moiety exhibit inhibitory activity against serine proteases.

Industrial Applications: Beyond therapeutics, the chemical properties of N',3-dihydroxybenzenecarboximidamide could lend themselves to industrial applications. The presence of phenolic hydroxyl groups suggests potential as an antioxidant or a building block for polymers. The carboximidamide group could act as a ligand for metal coordination, suggesting potential applications in catalysis or materials science. Investigating its properties as a corrosion inhibitor, a component in dyes or pigments, or as a precursor for agrochemicals would be worthwhile avenues of exploration.

Identification and Prioritization of Key Research Gaps and Challenges in N',3-dihydroxybenzenecarboximidamide Research

The primary research gap for N',3-dihydroxybenzenecarboximidamide is the near-complete absence of published scientific data. To move forward, a structured approach to addressing this knowledge void is necessary.

Key Research Gaps:

Fundamental Physicochemical Characterization: There is a lack of basic data on the compound's solubility, stability, pKa, and other fundamental physicochemical properties.

Synthetic Methodology: While general methods for synthesizing similar compounds exist, optimized and scalable synthetic routes to N',3-dihydroxybenzenecarboximidamide and its analogues have not been reported.

Biological Activity and Target Identification: The biological activity profile of N',3-dihydroxybenzenecarboximidamide is unknown. Identifying its molecular targets is a critical first step in understanding its potential therapeutic value.

In Vitro and In Vivo Studies: There is no information on the compound's efficacy, pharmacokinetics, or safety in biological systems.

Prioritization of Research:

Synthesis and Characterization: The immediate priority is to develop a reliable synthetic route to produce sufficient quantities of N',3-dihydroxybenzenecarboximidamide for study and to thoroughly characterize its physicochemical properties.

Broad-Spectrum Biological Screening: A high-throughput screening campaign against a diverse range of biological targets should be initiated to identify any potential "hits."

Target Validation and SAR Studies: Following a confirmed hit, efforts should focus on validating the molecular target and initiating focused SAR studies to improve potency and selectivity.

Preclinical Development: Promising lead compounds would then need to undergo rigorous preclinical evaluation, including in vivo efficacy and safety studies.

Addressing these fundamental gaps through a systematic and multi-pronged research effort will be essential to unlock the potential of N',3-dihydroxybenzenecarboximidamide and its future analogues.

Q & A

Basic Research Questions

Q. How can researchers formulate focused and testable research questions for studying CID 22343308?

- Methodological Answer : Begin by aligning the question with gaps identified in the literature review. Use tools like Google Scholar with advanced search operators (e.g.,

intitle:"this compound" intext:synthesis OR characterization) to identify understudied aspects . Ensure specificity by narrowing the scope (e.g., "How does temperature affect the catalytic efficiency of this compound in X reaction?"). Avoid vague terms and validate feasibility through pilot experiments .

Q. What strategies ensure reproducibility in experimental design for this compound synthesis?

- Methodological Answer : Document all parameters (e.g., reagent purity, reaction time, environmental conditions) in the "Materials and Methods" section. Follow guidelines for systematic reporting, such as specifying equipment models and calibration protocols . Use replication checklists to verify critical steps, and share raw data via repositories to facilitate peer validation .

Q. How should researchers conduct a comprehensive literature review for this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory data on this compound’s physicochemical properties be resolved?

- Methodological Answer : Apply dialectical analysis to identify the "principal contradiction" influencing outcomes (e.g., impurities vs. measurement techniques). Design controlled experiments to isolate variables, such as repeating synthesis under ultra-high vacuum to eliminate contamination . Use statistical tools (e.g., ANOVA) to quantify variability and validate hypotheses .

Q. What interdisciplinary approaches integrate NLP models like BERT into this compound research?

- Methodological Answer : Fine-tune BERT to extract synthesis protocols from unstructured text (e.g., patents, lab notes). Train the model on domain-specific corpora using transfer learning, and validate its accuracy against manual annotations . This aids in automating literature-based discovery of novel applications for this compound .

Q. How can experimental parameters for this compound be optimized using computational methods?

- Methodological Answer : Combine density functional theory (DFT) simulations with response surface methodology (RSM). For example:

Methodological Guidelines

- Data Validation : Cross-check spectral data (e.g., NMR, IR) with databases like PubChem or NIST. Disclose all preprocessing steps (e.g., baseline correction) to ensure transparency .

- Ethical Compliance : Adhere to COPE guidelines for data integrity, avoiding selective reporting of favorable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.